molecular formula C5H3N3O B1355583 3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS No. 64882-65-1

3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No. B1355583
Key on ui cas rn: 64882-65-1
M. Wt: 121.1 g/mol
InChI Key: CPZLKSSMZLLSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07928106B2

Procedure details

To a mixture of glyoxal bis(sodium hydrogen sulfite) monohydrate (25.24 g, 88.8 mmol) in water (80 ml) was added slowly a solution of cyanoacetohydrazide (8 g, 80.7 mmol) in ethanol/water 2:1 (120 ml). The mixture was then heated to 40° C. for 30 min. The pH was adjusted to 12-13 by addition of 10 N NaOH and stirring was continued for 3 h at 40° C. and for 1 h at 60° C. The reaction mixture was then allowed to cool to ambient temperature over night. The pH was then adjusted to 1-2 by addition of conc. HCl and the resulting mixture was evaporated. The remaining solid was extracted with CHCl3 in a soxhlet-extractor for two days to obtain the title compound as a light brown solid (2.019 g, 16.67 mmol, 21%). 1H NMR (d6-DMSO): 8.07 (d, J=4 Hz, 1H), 8.12 (d, J=4 Hz, 1H), 13.91 (s br, 1H).
[Compound]
Name
glyoxal bis(sodium hydrogen sulfite) monohydrate
Quantity
25.24 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
21%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][NH2:7])=[O:5])#[N:2].[OH-].[Na+].Cl.[CH2:11](O)[CH3:12].O>O>[O:5]=[C:4]1[C:3]([C:1]#[N:2])=[CH:12][CH:11]=[N:7][NH:6]1 |f:1.2,4.5|

Inputs

Step One
Name
glyoxal bis(sodium hydrogen sulfite) monohydrate
Quantity
25.24 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)CC(=O)NN
Name
ethanol water
Quantity
120 mL
Type
reactant
Smiles
C(C)O.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature over night
CUSTOM
Type
CUSTOM
Details
the resulting mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
The remaining solid was extracted with CHCl3 in a soxhlet-extractor for two days
Duration
2 d

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1NN=CC=C1C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.67 mmol
AMOUNT: MASS 2.019 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.